2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Vue d'ensemble

Description

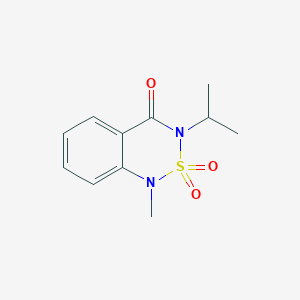

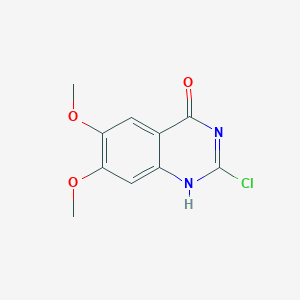

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a chemical compound with the molecular formula C10H9ClN2O3 . It is a quinazolinone derivative, a class of compounds known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

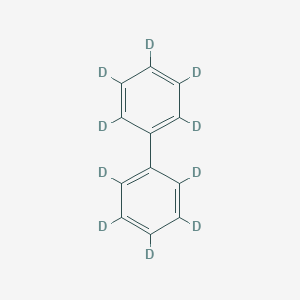

The molecular structure of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one includes a quinazolinone core with chlorine and methoxy groups attached. The IUPAC name for this compound is 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is 240.64 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2 and a topological polar surface area of 59.9 Ų .Applications De Recherche Scientifique

Medicine: Tyrosine Kinase Inhibitors

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a key intermediate in the synthesis of tyrosine kinase inhibitors like Tandutinib, Erlotinib, and Gefitinib . These compounds are significant in cancer therapy, particularly for non-small-cell lung cancer (NSCLC) and myeloid leukemia (ML). They work by inhibiting the phosphorylation of protein kinases, which are crucial in cell signal transduction and can lead to cancer if mutated .

Agriculture: Antifungal Applications

In agriculture, quinazolinone derivatives have been explored for their antifungal properties against phytopathogenic fungi . This could potentially lead to the development of new fungicides that help protect crops from fungal diseases, thereby supporting food security.

Material Science: Synthesis of Novel Compounds

The compound serves as a reactant in material science for synthesizing novel compounds with potential bioactive properties . These materials could have applications in developing new types of sensors, coatings, or other advanced materials with specialized functions.

Environmental Science: Antibacterial Agents

Quinazolinone derivatives, related to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, show promise as antibacterial agents . This is particularly important in the context of rising antibiotic resistance, as these compounds could lead to the development of new classes of antibiotics.

Analytical Chemistry: Reference Standards

In analytical chemistry, this compound is used as a reference material for proficiency testing and quality control . It helps ensure the accuracy and reliability of analytical methods used across various industries.

Biochemistry: Enzyme Inhibition

Quinazolinone derivatives have been reported to exhibit enzyme inhibitory activity, which is crucial in understanding biochemical pathways and developing therapeutic agents . For instance, they have shown α-glucosidase inhibitory activity, which is relevant in diabetes research.

Pharmacology: Drug Discovery

The compound is involved in drug discovery efforts, particularly in the optimization of drugs with a broad range of pharmacological activities . It is a building block for creating molecules that could potentially treat various diseases, including cancer, hypertension, and bacterial infections.

Industrial Applications: Chemical Research and Manufacturing

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is also significant in industrial applications, where it is used in the synthesis of chemicals that may serve as intermediates for further chemical research or manufacturing processes .

Orientations Futures

The future directions for research on 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one and related quinazolinone derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. For instance, the installation of a pyridine ring at the 2-position has been suggested as a means of significantly reducing cytotoxicity .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is the serine protease dipeptidyl peptidase IV . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing metabolic diseases.

Mode of Action

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one interacts with its target by inhibiting the activity of the dipeptidyl peptidase IV enzyme . This inhibition results in an increase in the levels of incretin hormones, which stimulate a decrease in blood glucose levels.

Biochemical Pathways

The compound affects the glucose metabolic pathway. By inhibiting dipeptidyl peptidase IV, it increases the levels of incretin hormones, GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). These hormones enhance insulin synthesis and release, which in turn promotes the reduction of blood glucose levels .

Result of Action

The molecular effect of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one involves the inhibition of dipeptidyl peptidase IV, leading to an increase in incretin hormone levels . On a cellular level, this results in enhanced insulin synthesis and release, promoting a decrease in blood glucose levels.

Action Environment

The action, efficacy, and stability of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, factors such as pH and the presence of other substances can potentially impact the compound’s efficacy and interaction with its target.

Propriétés

IUPAC Name |

2-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOAGRILJPETJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443457 | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one | |

CAS RN |

20197-86-8 | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)